4-(4-Bromophenyl)oxolan-2-one
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Overview
Description
4-(4-Bromophenyl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a bromophenyl group attached to an oxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)oxolan-2-one typically involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(4-Bromophenyl)oxolan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)oxolan-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: This compound has similar structural features and is used in antimicrobial and anticancer research.
4-(4-Bromophenyl)sulfonylbenzoyl-L-valine: Another compound with a bromophenyl group, used in the development of antimicrobial agents.
Uniqueness
4-(4-Bromophenyl)oxolan-2-one is unique due to its oxolan-2-one ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C10H9BrO2 |
---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
4-(4-bromophenyl)oxolan-2-one |
InChI |
InChI=1S/C10H9BrO2/c11-9-3-1-7(2-4-9)8-5-10(12)13-6-8/h1-4,8H,5-6H2 |
InChI Key |
NBTJDXDLSAXXCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC1=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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